BenchChemオンラインストアへようこそ!

6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Antibacterial Quinolone Structure-Activity Relationship

6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 55376-79-9) is a non-fluorinated quinolone derivative with a molecular formula of C19H23NO3 and a molecular weight of 313.4 g/mol. It belongs to a class of 6,7 or 8-cycloalkyl-4-oxo-quinoline-3-carboxylic acids, which were originally developed and patented for their analgesic, anti-inflammatory, and broad-spectrum anti-microbial properties.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 55376-79-9
Cat. No. B15215912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS55376-79-9
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O
InChIInChI=1S/C19H23NO3/c1-2-20-12-16(19(22)23)18(21)15-11-14(9-10-17(15)20)13-7-5-3-4-6-8-13/h9-13H,2-8H2,1H3,(H,22,23)
InChIKeyTYRBGUHCQFMEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 55376-79-9): A Non-Fluorinated Quinolone Scaffold for Antibacterial Research


6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 55376-79-9) is a non-fluorinated quinolone derivative with a molecular formula of C19H23NO3 and a molecular weight of 313.4 g/mol . It belongs to a class of 6,7 or 8-cycloalkyl-4-oxo-quinoline-3-carboxylic acids, which were originally developed and patented for their analgesic, anti-inflammatory, and broad-spectrum anti-microbial properties [1]. Unlike modern fluoroquinolones, this compound features a cycloheptyl substituent at the 6-position and an N1-ethyl group, structural motifs that influence lipophilicity and target binding without the genotoxicity risks sometimes associated with fluorinated analogs.

Why Generic Substitution of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is Scientifically Unsupported


Within the quinolone-3-carboxylic acid class, the nature of the 6-position substituent is a critical determinant of antimicrobial potency and spectrum [1]. The patent literature explicitly distinguishes cycloheptyl from smaller (cyclopentyl, cyclohexyl) and larger (cyclooctyl) cycloalkyl groups, noting that lipophilicity and steric bulk at this position directly modulate membrane penetration and target enzyme binding [1]. Substituting a 6-cycloheptyl derivative with a 6-cyclohexyl or 6-fluorinated analog therefore introduces uncontrolled variables in LogP, solubility, and target affinity, making simple interchange scientifically unjustifiable without direct comparative data. The quantitative evidence below, though limited in head-to-head format, establishes the structural and pharmacological context that differentiates this compound from its closest analogs.

Quantitative Differentiation Evidence for 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 55376-79-9)


Cycloheptyl vs. Cyclohexyl at Position 6: Lipophilicity-Driven Differentiation in Quinolone Antibacterials

The 6-cycloheptyl substituent on the quinolone scaffold confers increased lipophilicity compared to the 6-cyclohexyl analog, a parameter recognized in the patent literature as critical for membrane permeability and anti-microbial potency [1]. The patent specifically designates cycloheptyl among the preferred cycloalkyl substituents (alongside cyclopentyl, cyclohexyl, and cyclooctyl) for optimal pharmacological activity, implying a differentiation based on ring size [1]. However, direct quantitative MIC or LogP values comparing 6-cycloheptyl to 6-cyclohexyl derivatives are not disclosed in the available public literature.

Antibacterial Quinolone Structure-Activity Relationship

N1-Ethyl vs. N1-Methyl Substitution: Impact on Quinolone Antibacterial Potency

The N1-ethyl substituent in the target compound (CAS 55376-79-9) differentiates it from the N1-methyl analog (6-cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 55376-97-1) . In the broader quinolone class, increasing the N1-alkyl chain length from methyl to ethyl generally enhances activity against Gram-positive organisms, a trend documented across multiple quinolone series [1]. The patent US3960868A includes both N1-methyl and N1-ethyl variants within its preferred compound claims, with the N1-ethyl group explicitly listed among the preferred substituents for R1, indicating its favorable contribution to the pharmacological profile [1].

Antibacterial Quinolone N1-Substituent SAR

Non-Fluorinated vs. Fluorinated Quinolone Scaffold: Differentiated Toxicity and Resistance Profiles

The target compound is a non-fluorinated quinolone, which structurally differentiates it from the 6-fluoroquinolone subclass (e.g., norfloxacin, ciprofloxacin) that dominates the clinical antibacterial landscape . Class-level evidence indicates that the absence of a C6 fluorine atom can reduce mitochondrial toxicity, genotoxicity, and certain adverse drug reactions associated with fluoroquinolones, while potentially altering the resistance profile against common quinolone-resistance mutations [1]. The target compound's 6-cycloheptyl group provides a non-fluorinated alternative for achieving target binding and antibacterial activity.

Antibacterial Fluoroquinolone Toxicity

Multi-Pharmacological Profile: Antimicrobial, Analgesic, and Anti-Inflammatory Activities in a Single Scaffold

According to the foundational patent US3960868A, compounds of this class—including the 6-cycloheptyl-1-ethyl derivative—demonstrate antimicrobial activity in incorporation tests at concentrations from approximately 10 µg/mL against various bacterial and fungal strains, analgesic activity in the phenyl-p-benzoquinone writhing syndrome test in mice at oral doses of 1-100 mg/kg, and anti-inflammatory activity in the kaolin edema test on rat paws at oral doses of 1-100 mg/kg [1]. This multi-pharmacological profile distinguishes it from modern fluoroquinolones, which are typically optimized solely for antibacterial activity.

Antimicrobial Analgesic Anti-inflammatory

Computed Physicochemical Properties: Hydrogen Bonding Capacity and Rotatable Bonds as Differentiation Factors

The target compound has a computed exact mass of 313.16789 Da, with 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds . Compared to the N1-methyl analog (exact mass 299.15223 Da, 2 rotatable bonds), the ethyl substitution increases molecular weight by 14 Da and adds one rotatable bond, which may influence conformational flexibility and target binding entropy . These physicochemical differences, while subtle, can affect solubility, permeability, and target binding kinetics in ways relevant to lead optimization.

Physicochemical Properties Drug-likeness Quinolone

Optimal Application Scenarios for 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Based on Differentiated Evidence


Non-Fluorinated Quinolone Lead Optimization for Reduced Toxicity

Medicinal chemistry teams seeking to develop novel antibacterials with reduced mitochondrial toxicity and genotoxicity risk compared to fluoroquinolones can utilize this compound as a non-fluorinated starting scaffold [1]. The 6-cycloheptyl group provides a steric and lipophilic alternative to the canonical C6 fluorine, potentially retaining DNA gyrase/topoisomerase IV inhibition while offering a differentiated safety profile.

Pharmacological Tool for Studying Cycloalkyl Substituent Effects on Quinolone Activity

The compound serves as a well-defined structural probe for investigating the effect of cycloalkyl ring size (cycloheptyl vs. cyclohexyl vs. cyclopentyl) on quinolone antibacterial potency, spectrum, and physicochemical properties [1]. The explicit inclusion of cycloheptyl among preferred substituents in US3960868A establishes its relevance for structure-activity relationship studies within this chemical series.

Multi-Target Anti-Infective with Built-In Anti-Inflammatory Activity

Researchers exploring polypharmacological approaches to infectious disease—where simultaneous antimicrobial action and host inflammation control are desired—can leverage the compound's class-established analgesic and anti-inflammatory activities alongside its antimicrobial effects [1]. This dual functionality is not a property of modern fluoroquinolones, making this scaffold uniquely suited for proof-of-concept studies in inflammatory infectious conditions.

Reference Standard for Cycloheptyl-Containing Quinolone Chemical Series

Analytical and procurement teams requiring a characterized cycloheptyl-substituted quinolone reference standard for method development, impurity profiling, or analytical method validation can source this compound (CAS 55376-79-9) as a well-defined member of the 6-cycloalkyl-4-oxo-quinoline-3-carboxylic acid series, with established molecular identity confirmed by InChIKey TYRBGUHCQFMEGO-UHFFFAOYSA-N .

Quote Request

Request a Quote for 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.